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Compound of Interest

Compound Name: FT827

Cat. No.: B607561 Get Quote

Disclaimer: The information provided here is based on publicly available research on the

selective USP7 inhibitor, FT827. This content is for informational and research purposes only

and does not constitute medical or professional advice.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FT827?

A1: FT827 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It

contains a vinylsulfonamide group that forms a covalent bond with the catalytic cysteine

(Cys223) in the active site of USP7.[3][4] By inhibiting USP7, FT827 disrupts the

deubiquitination of USP7 substrates. A key substrate is MDM2, an E3 ligase that targets the

tumor suppressor p53 for degradation.[3][5] Inhibition of USP7 leads to the degradation of

MDM2, which in turn stabilizes p53, allowing for the activation of tumor-suppressing pathways.

[3][5]

Q2: What is the known selectivity profile of FT827?

A2: FT827 has demonstrated high selectivity for USP7. In a screening panel of 38

deubiquitinating enzymes (DUBs), FT827 exclusively inhibited USP7.[3][6] This high specificity

is attributed to its interaction with a dynamic pocket near the catalytic center of the auto-

inhibited form of USP7, a conformation that differs from other USP DUBs.[3][5]

Q3: What are the potential off-target effects of FT827?
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A3: While FT827 is highly selective for USP7, the possibility of off-target effects should always

be considered, particularly with covalent inhibitors.[7] Potential off-target effects could arise

from:

Interaction with other DUBs: Although initial screens showed high selectivity, interactions with

other DUBs not included in the panel cannot be entirely ruled out.[3][6]

Covalent modification of other proteins: The reactive vinylsulfonamide moiety could

potentially modify other proteins with accessible cysteine residues, although the specific

conformation of the USP7 binding pocket makes this less likely for unrelated proteins.[3]

"Off-target" pharmacology related to USP7 biology: USP7 has numerous substrates involved

in various cellular processes beyond the p53 pathway, including DNA damage repair,

transcription, and immune response.[4][8] Therefore, observed cellular effects may be due to

the inhibition of USP7's activity on these other substrates, which could be considered "on-

target" from a mechanistic perspective but may be unintended or "off-target" from a

therapeutic one.

Troubleshooting Guide
Problem 1: I'm observing unexpected cellular phenotypes that don't seem to be related to p53

activation.

Possible Cause: This could be due to FT827's effect on other USP7 substrates. USP7 is

known to regulate proteins involved in DNA damage response (e.g., Chk1, Rad18),

epigenetic control, and immune function.[4][8]

Troubleshooting Steps:

Literature Review: Search for known USP7 substrates in your cell type or pathway of

interest.

Substrate Stability Assay: Perform western blots to assess the stability of other known

USP7 substrates (e.g., MDM2, Chk1, Claspin) after FT827 treatment.

Rescue Experiments: If a specific off-target pathway is suspected, attempt to rescue the

phenotype by overexpressing the affected substrate or modulating the pathway
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downstream of USP7.

Problem 2: My experimental results are inconsistent, or I'm seeing high levels of cytotoxicity at

low concentrations.

Possible Cause: This could be due to off-target covalent modification of essential cellular

proteins, although this is less likely given the reported selectivity.[7] Alternatively, the specific

cell line may be highly dependent on USP7 activity for survival.

Troubleshooting Steps:

Dose-Response Curve: Perform a careful dose-response experiment to determine the

optimal concentration of FT827 for your specific cell line and assay.

Time-Course Experiment: Assess the effects of FT827 over different time points to

distinguish between acute toxicity and specific, time-dependent effects on your pathway of

interest.

Use a Non-Covalent Control: Compare the effects of FT827 with a structurally related,

non-covalent USP7 inhibitor, such as FT671, to see if the observed effects are dependent

on the covalent mechanism of action.[3]

Quantitative Data
The following table summarizes the reported binding and inhibitory activities of FT827 against

USP7.
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Parameter Value Enzyme/Domain Notes

IC50 52 nM Recombinant USP7

Half-maximal

inhibitory

concentration.[2]

Kd 7.8 µM
USP7 Catalytic

Domain (USP7CD)

Apparent dissociation

constant.[1][3]

Ki 4.2 µM USP7 Inhibition constant.[1]

kinact/Ki 66 ± 25 M-1s-1 USP7
Enzyme inactivation

rate.[3][6]

Experimental Protocols
1. Deubiquitinase (DUB) Specificity Assay (Activity-Based Probe Profiling)

This protocol is a general method to assess the specificity of a DUB inhibitor like FT827 in a

cellular context.

Objective: To determine if FT827 selectively inhibits USP7 activity in cell extracts or intact

cells.

Materials:

MCF7 breast cancer cells (or other relevant cell line)

FT827 (and DMSO as a vehicle control)

HA-tagged ubiquitin bromoethyl (HA-UbC2Br) active site probe

Cell lysis buffer

Anti-HA antibody for immunoprecipitation and western blotting

Antibodies for specific DUBs (e.g., anti-USP7)

Procedure:
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Treatment: Incubate intact MCF7 cells or cell extracts with varying concentrations of

FT827 (e.g., 1 µM, 10 µM) or DMSO for 60 minutes.

Probe Labeling: Add the HA-UbC2Br probe to the cell extracts and incubate for a short

period (e.g., 10 minutes) to allow it to covalently bind to the active sites of DUBs.

Lysis (for intact cells): Lyse the cells to release the proteins.

Immunoprecipitation: Use an anti-HA antibody to pull down all the DUBs that have been

labeled by the probe.

Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and perform a

western blot using antibodies against specific DUBs (including USP7) to see which ones

were labeled.

Expected Results: In the DMSO-treated sample, the anti-USP7 antibody should detect a

band corresponding to the labeled USP7. In the FT827-treated samples, this band should be

significantly reduced or absent, as FT827 has already occupied the active site, preventing

the probe from binding. Other DUBs should show no change in labeling between the DMSO

and FT827-treated samples, demonstrating the selectivity of FT827.[3]
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Caption: Intended signaling pathway of FT827.
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Caption: Potential off-target signaling pathways.
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Caption: Workflow for DUB specificity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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